![molecular formula C13H18FNO6S3 B2366610 4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride CAS No. 2305503-27-7](/img/structure/B2366610.png)
4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride
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Description
Sulfonyl fluorides are a type of functional group that has gained attention in the field of synthetic chemistry . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability of sulfonyl fluorides, particularly their resistance to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Synthesis Analysis
Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Employing non-sulfur-containing substrates has led to the development of transition-metal-catalysed processes based on palladium, copper, and nickel, as well as the use of SO2F2 gas as an electrophilic hub .Molecular Structure Analysis
The molecular structure of sulfonyl fluorides typically involves a sulfur atom bonded to two oxygen atoms and a fluorine atom, forming a sulfonyl group, and attached to an aromatic ring .Chemical Reactions Analysis
Sulfonyl fluorides can engage with nucleophiles under suitable reaction conditions, leading to new activation methods . They have been used in the fluorosulfonylation of arynes using gaseous sulfuryl fluoride (SO2F2) .Physical And Chemical Properties Analysis
Sulfonyl fluorides are known for their balance of reactivity and stability. They are resistant to hydrolysis under physiological conditions .Mechanism of Action
properties
IUPAC Name |
4-[(3-methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO6S3/c1-22(16,17)13-4-2-3-10(9-13)15-24(20,21)12-7-5-11(6-8-12)23(14,18)19/h5-8,10,13,15H,2-4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCXMWPTZXYXJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride |
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